2-(Bromomethyl)-5-fluoropyridine
CAS No.: 954225-35-5
Cat. No.: VC2391419
Molecular Formula: C6H5BrFN
Molecular Weight: 190.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954225-35-5 |
---|---|
Molecular Formula | C6H5BrFN |
Molecular Weight | 190.01 g/mol |
IUPAC Name | 2-(bromomethyl)-5-fluoropyridine |
Standard InChI | InChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 |
Standard InChI Key | LTRPARICWZBDRI-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1F)CBr |
Canonical SMILES | C1=CC(=NC=C1F)CBr |
Introduction
Physical and Chemical Properties
2-(Bromomethyl)-5-fluoropyridine is a solid compound with defined structural characteristics that make it valuable in chemical synthesis. The compound features a pyridine ring with a bromomethyl substituent at the 2-position and a fluorine atom at the 5-position.
Basic Identifiers and Molecular Information
Property | Value |
---|---|
IUPAC Name | 2-(bromomethyl)-5-fluoropyridine |
CAS Number | 954225-35-5 |
Molecular Formula | C₆H₅BrFN |
Molecular Weight | 190.01 g/mol |
InChI | InChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 |
InChIKey | LTRPARICWZBDRI-UHFFFAOYSA-N |
Appearance | Solid, colorless to slight yellow |
Hydrogen Bond Donor Count | 0 |
Topological Polar Surface Area | 12.9 Ų |
Atom Stereocenter Count | 0 |
The chemical structure of 2-(bromomethyl)-5-fluoropyridine consists of a pyridine ring with the bromomethyl group (-CH₂Br) attached at the 2-position and fluorine at the 5-position. This arrangement creates a molecule with specific reactivity patterns that are useful in synthetic applications .
Physical Properties
The compound exists as a solid at room temperature with properties that facilitate its use in laboratory settings:
Physical Property | Value |
---|---|
Physical State | Solid |
Color | Colorless to slightly yellow |
Storage Temperature | Room temperature, inert atmosphere recommended |
Purity in Commercial Products | ≥95% |
Due to the presence of both the bromine and fluorine atoms, the compound possesses specific reactivity patterns that make it suitable for various synthetic transformations. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, while the fluorine atom influences the electronic distribution within the pyridine ring .
Related Derivatives and Salt Forms
2-(Bromomethyl)-5-fluoropyridine exists in multiple forms, including its free base and various salt forms that offer different solubility and stability profiles.
Salt Forms
Several salt forms of the compound have been characterized and are commercially available:
Salt Form | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
2-(Bromomethyl)-5-fluoropyridine (free base) | 954225-35-5 | C₆H₅BrFN | 190.01 g/mol |
2-(Bromomethyl)-5-fluoropyridine hydrobromide | 1186194-88-6 | C₆H₅BrFN·HBr | 270.93 g/mol |
2-(Bromomethyl)-5-fluoropyridine hydrochloride | Not specified | C₆H₅BrFN·HCl | 226.47 g/mol |
The hydrobromide salt form offers improved stability compared to the free base and is often preferred in storage and handling. This salt form demonstrates different solubility characteristics, typically showing enhanced solubility in polar protic solvents .
Structural Isomers
The position of the functional groups on the pyridine ring significantly affects the reactivity and application profile of these compounds:
Compound | Description |
---|---|
2-(Bromomethyl)-5-fluoropyridine | Bromomethyl at position 2, fluorine at position 5 |
5-(Bromomethyl)-2-fluoropyridine | Bromomethyl at position 5, fluorine at position 2 |
5-(Bromomethyl)-2-fluoropyridine (CAS: 105827-74-5) is a structural isomer with different chemical properties and reactivity patterns compared to 2-(bromomethyl)-5-fluoropyridine. This positional isomerism results in distinctive applications in synthetic methodologies .
Synthesis Methods
The production of 2-(bromomethyl)-5-fluoropyridine typically involves specific synthetic routes that maintain the integrity of both the bromomethyl and fluoro substituents.
Common Synthetic Approaches
While the search results don't provide a direct synthesis method for 2-(bromomethyl)-5-fluoropyridine specifically, related bromofluoropyridine compounds are typically synthesized through:
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Bromination of appropriately substituted fluoropyridines
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Functional group transformation of precursor pyridine derivatives
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Directed metalation followed by electrophilic bromination
For analogous compounds such as 2-bromo-5-fluorobenzotrifluoride, the synthesis typically involves a multi-step process including nitration, reduction, and diazotization-bromination sequences .
Purification Methods
Purification of 2-(bromomethyl)-5-fluoropyridine typically involves:
Purification Method | Details |
---|---|
Recrystallization | Using appropriate solvents such as ethanol or hexanes |
Distillation | Under reduced pressure (typically 70-80°C at 18-20 mmHg) |
Column Chromatography | Using silica gel with appropriate eluent systems |
These purification methods help achieve the commercial purity standards of ≥95% that are typically required for synthetic applications .
Applications in Chemical Synthesis
2-(Bromomethyl)-5-fluoropyridine serves as a valuable building block in various synthetic applications, particularly in pharmaceutical and agrochemical research.
As a Synthetic Intermediate
The compound is utilized in various synthetic transformations due to its reactivity profile:
-
Nucleophilic substitution reactions at the bromomethyl position
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Cross-coupling reactions (Suzuki, Negishi, Stille) utilizing the bromine as a leaving group
-
Heterocycle formation through condensation reactions
For example, it can be used in the synthesis of 5-fluoro-2-phenylpyridine derivatives via Suzuki coupling reactions with appropriate boronic acids .
Pharmaceutical Applications
In pharmaceutical research, 2-(bromomethyl)-5-fluoropyridine serves as a precursor for compounds with biological activity:
Application Area | Example Compounds |
---|---|
Kinase Inhibitors | Aurora A-selective inhibitors containing piperidine-linked pyridine moieties |
Pain Management | Intermediates in the synthesis of mGluR5 antagonists for neuropathic pain |
Anti-cancer Agents | Components in compounds designed to inhibit cell proliferation |
The compound has been specifically mentioned in the synthesis of piperidine compounds that exhibit aurora A-selective inhibitory activity, which may be useful as orally administrable anticancer agents .
Research Applications
The unique reactivity patterns of 2-(bromomethyl)-5-fluoropyridine make it valuable in various research contexts:
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Structure-activity relationship studies in medicinal chemistry
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Development of fluorinated heterocyclic libraries
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Exploration of fluorine effects on biological activity
-
Synthesis of imaging agents containing fluorinated pyridine cores
The compound's use in the production of 2-bromo-5-fluoropyridine-3,4-diamine, which serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlights its versatility in chemical research .
Hazard Type | Classification |
---|---|
Acute Toxicity (Oral) | Category 4 (H302: Harmful if swallowed) |
Skin Irritation | Category 2 (H315: Causes skin irritation) |
Eye Damage | Category 1 (H318: Causes serious eye damage) |
Specific Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) |
The compound should be handled with appropriate personal protective equipment including gloves, eye protection, and respiratory protection when necessary .
Storage Parameter | Recommendation |
---|---|
Temperature | Room temperature |
Atmosphere | Inert (for long-term storage) |
Container | Tightly closed container |
Light Exposure | Protect from direct light |
Incompatibilities | Strong oxidizing agents, strong bases |
Proper storage conditions help maintain the integrity of the compound and prevent potential decomposition or reactivity issues .
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